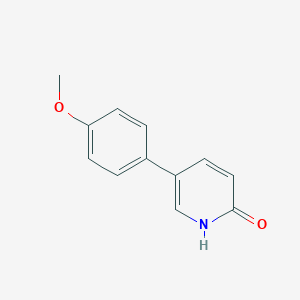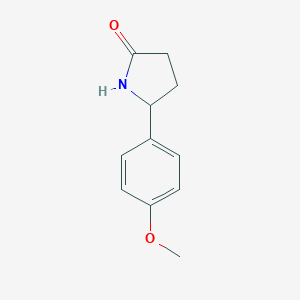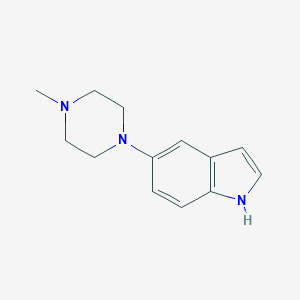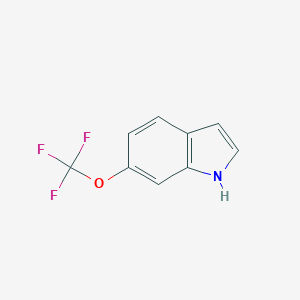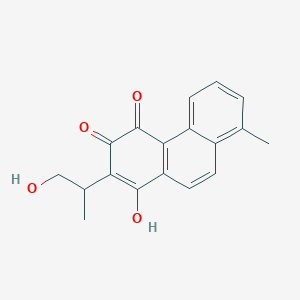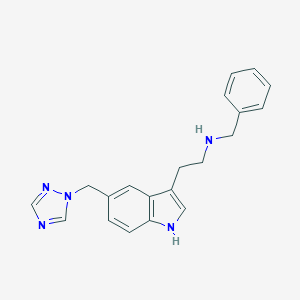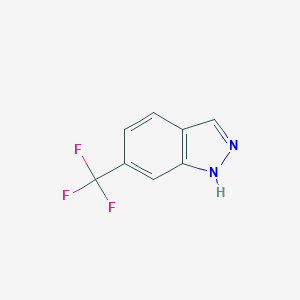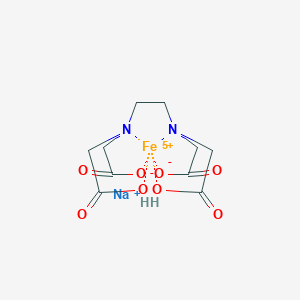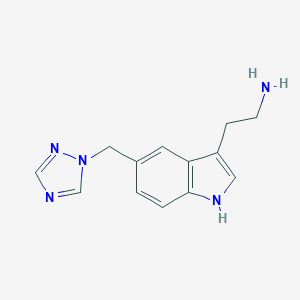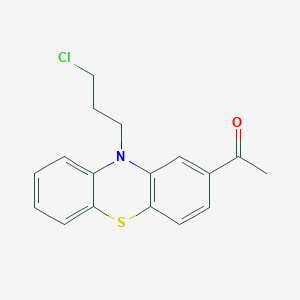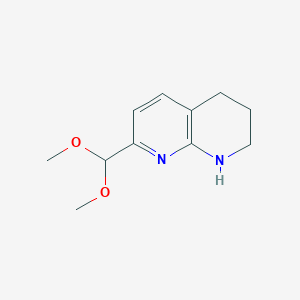
Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate, also known as BMHM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMHM is a synthetic compound that belongs to the class of esters and is commonly used in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. It has also been shown to inhibit the activity of cyclooxygenase, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate has been shown to have several biochemical and physiological effects. In animal studies, Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate has been shown to have anti-inflammatory, antitumor, and antifungal properties. It has also been shown to have a protective effect against oxidative stress and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate in lab experiments is its versatility as a building block for the synthesis of other organic compounds. Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate. One area of interest is the development of new synthetic methods for Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate and its derivatives. Another area of research involves the investigation of the potential therapeutic applications of Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate, particularly in the treatment of cancer and other diseases. Additionally, the development of new analytical methods for the detection and quantification of Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate in biological samples could lead to a better understanding of its pharmacological properties.
Synthesis Methods
The synthesis of Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate involves several steps, starting with the reaction of 2-methyl-1-butanol with sodium hydride to form the corresponding alkoxide. This is followed by the reaction of the alkoxide with 5-methyl-1-hepten-4-ol to form the intermediate. The intermediate is then subjected to a series of reactions involving benzylation, hydrolysis, and esterification to form the final product, Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate.
Scientific Research Applications
Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate has been extensively studied for its potential applications in various fields of science. One of the most significant areas of research involves the use of Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate as a building block for the synthesis of other organic compounds. Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate has been used in the synthesis of several natural products, including the antitumor agent (-)-clavosolide A and the anti-inflammatory agent (-)-clavulactone.
properties
CAS RN |
130675-13-7 |
|---|---|
Product Name |
Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate |
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 5-ethenyl-7-hydroxy-5-methyl-8-phenylmethoxyoctanoate |
InChI |
InChI=1S/C19H28O4/c1-4-19(2,12-8-11-18(21)22-3)13-17(20)15-23-14-16-9-6-5-7-10-16/h4-7,9-10,17,20H,1,8,11-15H2,2-3H3 |
InChI Key |
YWWDVWUFCDPBLM-IEBWSBKVSA-N |
Isomeric SMILES |
C[C@@](CCCC(=O)OC)(C[C@H](COCC1=CC=CC=C1)O)C=C |
SMILES |
CC(CCCC(=O)OC)(CC(COCC1=CC=CC=C1)O)C=C |
Canonical SMILES |
CC(CCCC(=O)OC)(CC(COCC1=CC=CC=C1)O)C=C |
synonyms |
(5R,7R)-8-BENZYLOXY-7-HYDROXY-5-METHYL-5-VINYL-OCTANOIC ACID METHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



